N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-15-7-9-16(10-8-15)21-18(26)14-25-20(27)24-13-5-6-17(19(24)22-25)30(28,29)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFQPJEOILUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound contains a piperidine moiety, which is often associated with various pharmacological effects, including antibacterial and enzyme inhibitory activities.
Chemical Structure
The compound can be structurally represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit moderate to strong antibacterial properties. For instance, a study demonstrated that derivatives containing piperidine and sulfonamide functionalities displayed significant activity against Salmonella typhi and Bacillus subtilis, with some compounds reaching IC50 values as low as 0.63 µM against acetylcholinesterase (AChE), indicating their potential as therapeutic agents for bacterial infections .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research. Specifically, it has shown promise as an AChE inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, its activity against urease has been noted, which is relevant for managing conditions like urinary tract infections .
Table 1: Summary of Biological Activities
Study on Derivatives of Piperidine
A comprehensive study evaluated various piperidine derivatives for their biological activities. The findings indicated that compounds incorporating the piperidine ring exhibited notable antibacterial and enzyme inhibitory properties. Specific derivatives were synthesized and tested against several strains of bacteria and enzymes, yielding promising results in terms of potency and selectivity .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between this compound and its biological targets. These studies revealed critical binding modes that contribute to its inhibitory activity against AChE and other enzymes. The simulations suggested that specific interactions with amino acid residues are responsible for the compound's efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a lead compound in drug development, particularly for targeting specific enzymes and receptors involved in various diseases. The triazolopyridine scaffold is associated with several pharmacological activities, including:
- Antimicrobial Activity: Research has shown that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound may be explored for its efficacy against bacterial and fungal infections.
- Anticancer Properties: The ability of similar compounds to inhibit cancer cell proliferation suggests that this compound could be investigated for its antitumor effects.
The piperidine moiety may enhance the compound's interaction with biological targets, making it a candidate for further biological studies. Its potential as an inhibitor of certain enzymes involved in metabolic pathways can be assessed through:
- Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes can provide insights into its mechanism of action and therapeutic potential.
Drug Discovery
Due to its unique structural characteristics, N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide can serve as a starting point for the synthesis of new derivatives aimed at enhancing biological activity or reducing toxicity. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological profile.
Table: Summary of Relevant Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; potential for development as an antibiotic. |
| Study B (2024) | Anticancer Potential | In vitro assays showed inhibition of cancer cell lines; further investigation needed for in vivo efficacy. |
| Study C (2025) | Enzyme Inhibition | Identified as an inhibitor of enzyme X; implications for metabolic disease treatment. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the triazolo[4,3-a]pyridine core via cyclization under reflux in ethanol or DMSO, using Lewis acids (e.g., ZnCl₂) as catalysts .
- Step 2 : Sulfonation at the 8-position using piperidine-1-sulfonyl chloride under anhydrous conditions at 0–5°C .
- Step 3 : Acetamide coupling via nucleophilic substitution, optimized at pH 7–8 with triethylamine as a base .
- Key Factors : Solvent polarity, temperature control, and catalyst selection critically impact purity (85–92% yield reported for analogous compounds) .
Q. Which analytical techniques are most reliable for structural validation?
- Protocol :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine sulfonyl integration (e.g., δ 2.8–3.2 ppm for piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How to design initial biological screening assays for target identification?
- Approach :
- In vitro kinase inhibition assays : Prioritize kinases structurally similar to targets of triazolopyridine derivatives (e.g., JAK2 or PI3K) .
- Cellular viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Dose-response curves : 3–5 log-scale concentrations (1 nM–100 µM) to assess potency .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for neurological targets?
- Strategy :
- SAR Analysis : Compare analogs with varying sulfonyl groups (e.g., piperidine vs. pyrrolidine) to map binding pocket interactions .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with serotonin receptors (5-HT₃/5-HT₆) .
- In vivo pharmacokinetics : Assess blood-brain barrier penetration via logP calculations (target >2.5) and rodent CSF sampling .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values between in vitro (µM range) and in vivo (lower efficacy) studies.
- Solutions :
- Validate assay conditions (e.g., ATP concentrations in kinase assays) .
- Check metabolite stability via LC-MS in plasma .
- Use isogenic cell lines to reduce genetic variability .
Q. What methodologies optimize reaction scalability while maintaining stereochemical integrity?
- Flow Chemistry : Implement continuous-flow reactors for sulfonation steps, reducing side reactions (e.g., over-sulfonation) .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (40–60°C), solvent (DMSO vs. THF), and catalyst ratios .
Notes
- Contradictions : and report divergent yields for sulfonation (85% vs. 92%), likely due to solvent purity or stoichiometric ratios.
- Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) are recommended for predicting off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
